Chlorphenesin carbamate

Catalog No.
S523545
CAS No.
886-74-8
M.F
C10H12ClNO4
M. Wt
245.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorphenesin carbamate

CAS Number

886-74-8

Product Name

Chlorphenesin carbamate

IUPAC Name

[3-(4-chlorophenoxy)-2-hydroxypropyl] carbamate

Molecular Formula

C10H12ClNO4

Molecular Weight

245.66 g/mol

InChI

InChI=1S/C10H12ClNO4/c11-7-1-3-9(4-2-7)15-5-8(13)6-16-10(12)14/h1-4,8,13H,5-6H2,(H2,12,14)

InChI Key

SKPLBLUECSEIFO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OCC(COC(=O)N)O)Cl

Solubility

READILY SOL IN 95% ETHANOL, ACETONE, ETHYL ACETATE; FAIRLY READILY SOL IN DIOXANE; ALMOST INSOL IN COLD WATER, BENZENE, CYCLOHEXANE
SLIGHTLY SOL IN CHLOROFORM
FREELY SOL IN ALCOHOL

Synonyms

laChlorphenesin Carbamate; Maolate; Rinlaxer; Chlorphensin carbamate; Kolpicortin-sine; Carbamic acid, 3-(p-chlorophenoxy)-2-hydroxypropyl ester; NSC 82943; U 19646;

Canonical SMILES

C1=CC(=CC=C1OCC(COC(=O)N)O)Cl

Description

The exact mass of the compound Chlorphenesin carbamate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as readily sol in 95% ethanol, acetone, ethyl acetate; fairly readily sol in dioxane; almost insol in cold water, benzene, cyclohexaneslightly sol in chloroformfreely sol in alcohol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82943. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Propylene Glycols - Supplementary Records. It belongs to the ontological category of secondary alcohol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Chlorphenesin carbamate is a centrally acting muscle relaxant that has been utilized primarily for the treatment of muscle pain and spasms. It is chemically categorized as a carbamate ester, specifically identified by its IUPAC name, 3-(4-chlorophenoxy)-2-hydroxypropyl carbamate. The compound has a molecular formula of C10H12ClNO4C_{10}H_{12}ClNO_{4} and an average molecular weight of approximately 245.66 g/mol. Chlorphenesin carbamate appears as white crystalline powder, is odorless, and possesses a slightly bitter taste. It is freely soluble in water, making it suitable for various formulations .

  • Mechanism of action: Researchers are still working to fully understand how chlorphenesin carbamate produces its muscle relaxant effects. It is believed to act on the central nervous system, but the exact pathways involved are not entirely clear.
  • Metabolism: Studies have been conducted to understand how the body absorbs and eliminates chlorphenesin carbamate. Research using radioactively labeled chlorphenesin carbamate in rats has shown that the drug is rapidly absorbed from the digestive tract and primarily excreted in the urine [].
  • Development of tolerance: Some research has investigated why the effectiveness of chlorphenesin carbamate can diminish over time with repeated use. Studies in animals suggest that this may be due to the body's enzymes breaking down the drug more efficiently after exposure [].
  • Potential for other uses: Limited research has explored potential applications of chlorphenesin carbamate beyond muscle relaxation. For instance, some studies have investigated its anti-tumor properties, but further investigation is needed [].
Typical of carbamates:

  • Hydrolysis: In the presence of water, chlorphenesin carbamate can be hydrolyzed to yield chlorphenesin and carbamic acid.
  • Transesterification: The compound can participate in transesterification reactions where the carbamate group can be exchanged with another alcohol, leading to the formation of different esters.
  • Decomposition: Under acidic or basic conditions, chlorphenesin carbamate may decompose, affecting its efficacy and stability .

Chlorphenesin carbamate exhibits muscle relaxant properties through its action on the central nervous system. It is believed to inhibit spinal reflexes that mediate muscle contraction. The compound also has sedative effects, which can lead to drowsiness and dizziness as common side effects. Additionally, it may exhibit anxiolytic properties, though these effects are less pronounced compared to other medications in its class .

The synthesis of chlorphenesin carbamate typically involves the reaction of chlorphenesin with carbonic acid derivatives, such as diethyl carbonate. A notable method includes:

  • Mixing chlorphenesin with ammonium reagents and an alkali in an organic solvent.
  • Conducting the reaction at temperatures between 0°C to 40°C.
  • Utilizing microwave irradiation to enhance reaction efficiency, where specific molar ratios of reactants are maintained .

This method not only improves yield but also reduces environmental impact by minimizing the use of strong ammonia solutions.

Chlorphenesin carbamate has been primarily used in:

  • Pharmaceuticals: As a muscle relaxant for treating muscle spasms and pain.
  • Cosmetics: Due to its antimicrobial properties, it has been employed in some cosmetic formulations.
  • Veterinary Medicine: It is also approved for use in veterinary applications .

Chlorphenesin carbamate may interact with various drugs, particularly those that also affect the central nervous system. Notable interactions include:

  • Increased risk of sedation when combined with opioids or other CNS depressants like tramadol.
  • Potential enhancement of adverse effects when used alongside other muscle relaxants or sedatives .

Clinical monitoring is recommended when chlorphenesin carbamate is administered with these medications.

Chlorphenesin carbamate shares structural and functional similarities with several compounds. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaPrimary UseUnique Features
ChlorphenesinC9H11ClO3C_{9}H_{11}ClO_{3}Preservative in cosmeticsLacks the carbamate group; primarily used topically.
MethocarbamolC11H15NC_{11}H_{15}NMuscle relaxantDifferent mechanism; often used for acute pain relief.
CarisoprodolC13H17NC_{13}H_{17}NMuscle relaxantHas sedative properties; potential for abuse.
BaclofenC10H12ClNC_{10}H_{12}ClNMuscle relaxantGABA-B receptor agonist; used for spasticity treatment.

Chlorphenesin carbamate's unique structure allows it to act as both a muscle relaxant and an antimicrobial agent, distinguishing it from other muscle relaxants that do not possess these dual functionalities .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

CRYSTALS FROM BENZENE + TOLUENE
WHITE TO OFF-WHITE POWDER

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

245.0454856 g/mol

Monoisotopic Mass

245.0454856 g/mol

Heavy Atom Count

16

Taste

PRACTICALLY TASTELESS

Odor

ODORLESS

Appearance

Solid powder

Melting Point

89-91 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

57U5YI11WP
HQC4WI89YG
G014XC07GH

Therapeutic Uses

IT IS EMPLOYED TO DIMINISH SKELETAL MUSCLE SPASMS RESULTING FROM TRAUMA , INFLAMMATION, VERTEBRAL DISK SYNDROME, OSTEOARTHRITIS, AND RHEUMATOID ARTHRITIS.
APPLICATION: CENTRALLY ACTIVE SKELETAL MUSCLE RELAXANT SIMILAR IN ITS ACTIONS TO METHOCARBAMOL...
IT MAY BE USEFUL AS TEMPORARY ADJUNCT TO PHYSIOTHERAPY & OTHER APPROPRIATE MEASURES IN THE TREATMENT OF THE DISCOMFORT PRODUCED BY SKELETAL MUSCLE SPASM OF LOCAL ORIGIN.
MEDICATION (VET): /USED/ AS AN ADJUNCT TO OTHER THERAPY FOR ACUTE INFLAMMATORY OR TRAUMATIC SKELETAL MUSCLE INVOLVEMENT INCLUDING SPRAINS & INTERVERTEBRAL DISC SYNDROMES.
THESE DRUGS MAY TEMPORARILY ABATE SOME OF THE SYMPTOMS OF CEREBRAL PALSY, BUT THEY HAVE MINOR ROLE IN OVERALL MGMNT OF THIS DISEASE... ALL CENTRALLY ACTING MUSCLE RELAXANTS PRODUCE SOME SEDATION, AT LEAST AT HIGHEST DOSES EMPLOYED CLINICALLY. /MUSCLE RELAXANTS/

Mechanism of Action

MUSCLE RELAXANTS CAUSE SKELETAL MUSCULAR RELAXATION, WITHOUT LOSS OF CONSCIOUSNESS, AS RESULT OF SELECTIVE ACTION UPON CNS. ... PROMINENT EFFECT OF MUSCLE RELAXANTS IS TO DEPRESS SPINAL POLYSYNAPTIC REFLEXES PREFERENTIALLY OVER MONOSYNAPTIC REFLEXES. ... MECHANISM OF ACTION...REMAIN TO BE ELUCIDATED. /MUSCLE RELAXANTS/

Other CAS

886-74-8

Absorption Distribution and Excretion

ORAL DOSES ARE READILY ABSORBED /IN ANIMALS/.
MUCH OF DOSE OF CHLORPHENESIN CARBAMATE...IS RAPIDLY EXCRETED IN URINE OF RATS & OF MAN.
AFTER ORAL ADMIN OF (14)C-LABELED CHLORPHENESIN CARBAMATE TO RATS, IT WAS ABSORBED FROM GI TRACT; EXCRETED IN URINE ABOUT 90%; 36% IN BILE. RADIOACTIVITY WAS DISTRIBUTED IN ALMOST ALL TISSUES, HIGHEST IN LIVER, BRAIN & SPINAL CORD.

Metabolism Metabolites

MAJOR METABOLITE (49% OF DOSE) IS ETHER GLUCURONIDE OF CHLORPHENESIN CARBAMATE...
5% APPEARED IN URINE AS P-CHLOROPHENOXYLACTIC ACID, 17% AS P-CHLOROPHENOXYACETIC ACID, AND 9% AS SULFATE CONJUGATE OF P-CHLOROPHENOL...
MAJOR METABOLITES IN A 48-HR URINE SAMPLE FROM RATS GIVEN (14)C-LABELED CHLORPHENESIN CARBAMATE WERE GLUCURONIDE, P-CHLOROPHENOXYLACTIC ACID, P-CHLOROPHENOXYACETIC ACID, & P-CHLOROPHENOL.

Wikipedia

Chlorphenesin_carbamate
Dexanabinol

Drug Warnings

PERSONS TAKING DRUG SHOULD NOT DRIVE, OPERATE MACHINERY, OR UNDERTAKE ACTIVITIES THAT REQUIRE ALERTNESS, JUDGMENT, OR MENTATION.
...PROBABLY HAS AN ADDICTION LIABILITY, AS DO OTHER CARBAMATES.
VET: DO NOT ADMIN TO ANY ANIMAL WITH SIGNIFICANT LIVER PATHOLOGY. LIVER FUNCTION MAY BE ADVERSELY AFFECTED DURING ITS USE.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

ADDITION OF P-CHLOROPHENOL TO 2,3-EPOXY-1-PROPANOL IN THE PRESENCE OF A TERTIARY AMINE CATALYST FOLLOWED BY TREATMENT OF THE RESULTING 3-(P-CHLOROPHENOXY)-1,2-PROPANEDIOL WITH CARBAMOYL CHLORIDE
COLLINS, MATTHEWS; PARKER, US PATENTS 3,161,567; 3,214,336 (1964, 1965, BOTH TO UPJOHN).
CHLOROPHENOL IS CAUSED TO UNDERGO ADDITION TO GLYCIDOL (2,3-EPOXY-1-PROPANOL) BY CATALYTIC INFLUENCE OF TERTIARY AMINE TO FORM 3-(P-CHLOROPHENOXY)-1,2-PROPANEDIOL & 1-HYDROXY GROUP IS THEN ESTERIFIED BY REACTION WITH CARBAMOYL CHLORIDE.

Analytic Laboratory Methods

TLC. DAVIS, TW MCCONNEL, J CHROMATOGR 29, 286 (1967). /CHLORPHENESIN/
HIGH PRESSURE LIQUID CHROMATOGRAPHIC DETERMINATION OF CHLORPHENESISN CARBAMATE.

Clinical Laboratory Methods

URINE, TLC. BUHLER DB, J PHARMACOL EXP THER 145, 232 (1964).
GLC DETERMINATION OF CHLORPHENESIN CARBAMATE IN SERUM.

Interactions

IT NONCOMPETITIVELY ANTAGONIZED HISTAMINE, ACETYLCHOLINE, NOREPINEPHRINE & OXYTOCIN IN ISOLATED GUINEA PIG INTESTINE & TRACHEA & IN RAT VAS DEFERENS & UTERUS.
IT POTENTIATED THE HEXOBARBITAL-INDUCED SLEEPING TIME IN MICE & ITS ED50 VALUE WAS 99 MG/KG.

Stability Shelf Life

STABLE IN LIGHT, AIR, AND AT ORDINARY TEMP.

Dates

Modify: 2023-08-15

Relative bioavailability of generic and branded 250-mg and 500-mg oral chlorphenesin carbamate tablets in healthy Korean volunteers: a single-dose, randomized-sequence, open-label, two-period crossover trial

Ji-young Yu, Hyun Ho Song, Bo Gyeom Kim, Hyeon Ju Park, Kwang Sik Choi, Young Ee Kwon
PMID: 20110015   DOI: 10.1016/j.clinthera.2009.11.036

Abstract

Chlorphenesin carbamate is a skeletal muscle relaxant approved in Korea for use in the treatment of pain and discomfort related to skeletal muscle trauma and inflammation.
The aim of this study was to assess the bioequivalence of a generic formulation of chlorphenesin carbamate at doses of 250 and 500 mg and 2 branded formulations of the same doses in healthy Korean adults.
This single-dose, randomized-sequence, open-label, 2-period crossover study was conducted in healthy Korean male and female volunteers. Subjects were assigned to receive, in a randomized sequence, a single dose of the generic (test) and branded (reference) formulations of chlorphenesin carbamate at a dose of 250 or 500 mg. Blood samples were drawn at 0, 0.33, 0.67, 1, 1.5, 2, 3, 4, 6, 9, 12, and 15 hours after administration. Pharmacokinetic properties (C(max), T(max), AUC(0-t) AUC(0-infinity), t(1/2), and ke) were determined using HPLC. The formulations were to be considered bioequivalent if the 90% CIs of the treatment ratios of the geometric means of C(max) and AUC(0-t) were within a predetermined range of log 0.80 to log 1.25 based on regulatory criteria. Tolerability was assessed by monitoring for adverse events (AEs) on physical examination and/or e-mail and personal interview at the beginning and end of each study period.
Twenty-eight subjects (22 men, 6 women) received chlorphenesin carbamate at the 250-mg dose, and 24 male subjects received the 500-mg dose. The mean (SD) ages of the subjects were 24.0 (2.6) and 24.0 (1.9) years in the 250- and 500-mg groups, respectively. No significant differences were found between the test and reference formulations (90% CIs: C(max), 1.0048-1.1153 with the 250-mg dose and 0.9630-1.1189 with the 500-mg dose; AUC(0-t), 0.9882-1.0546 and 0.9842-1.0578, respectively). No clinically significant AEs (upper gastric pain, abdominal bloating, pyrexia, edema, nausea, heartburn, constipation, headache, dizziness, drowsiness, or fatigue) were reported throughout the study.
In this single-dose study in these healthy Korean subjects, the generic and branded formulations of chlorphenesin carbamate 250 and 500 mg met the regulatory criteria for bioequivalence. All formulations were well tolerated.


A CONTROLLED EVALUATION OF CHLORPHENESIN CARBAMATE IN PAINFUL MUSCULOSKELETAL SYNDROMES

W A ABRUZZI
PMID: 15446112   DOI:

Abstract




CHARACTERIZATION OF THE GLUCURONIDE CONJUGATE OF CHLORPHENESIN CARBAMATE FROM THE RAT AND FROM MAN

D R BUHLER
PMID: 14314338   DOI: 10.1016/0006-2952(65)90208-x

Abstract




DETERMINATION OF RESIDUAL CHLORPHENESIN IN CHLORPHENESIN-1-CARBAMATE

A A FORIST, R W JUDY
PMID: 14249449   DOI: 10.1002/jps.2600531027

Abstract




Controlled clinical evaluation of a new muscle relaxant--chlorphenesin carbamate

A L KOLODNY
PMID: 14034417   DOI: 10.1016/s0033-3182(63)72545-x

Abstract




THE METABOLISM OF CHLORPHENESIN CARBAMATE

D R BUHLER
PMID: 14214422   DOI:

Abstract




Controlled clinical evaluation of a new muscle relaxant-chlorphenesin carbamate

A L KOLODNY
PMID: 14034418   DOI: 10.1016/s0033-3182(63)72578-3

Abstract




Clinical evaluation of the analgesic activity of chlorphenesin carbamate

L J CASS, W S FREDERIK
PMID: 14019110   DOI: 10.1177/009127006200200607

Abstract




EFFECT OF CHLORPHENESIN CARBAMATE (MAOLATE) ON A CASE OF ACUTE ARACHNIDISM

F H STERN
PMID: 14070779   DOI: 10.4269/ajtmh.1963.12.832

Abstract




CLINICAL TRIAL OF CHLORPHENESIN CARBAMATE IN PATIENTS WITH MUSCLE SPASM

F H STERN
PMID: 15446076   DOI:

Abstract




Explore Compound Types